N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a tetrahydroquinazoline core, a piperidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide moiety. The tetrahydroquinazoline scaffold is a bicyclic system known for its role in modulating kinase activity and protein-protein interactions, while the piperidine and benzodioxine groups contribute to pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(20-13-28-18-7-3-4-8-19(18)29-20)25-15-9-11-26(12-10-15)21-16-5-1-2-6-17(16)23-14-24-21/h3-4,7-8,14-15,20H,1-2,5-6,9-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMNPISERIEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydroquinazoline moiety and a piperidine ring linked to a benzo[b][1,4]dioxine structure. Its molecular formula is with a molecular weight of approximately 414.52 g/mol. The presence of various functional groups suggests diverse biological interactions.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes crucial for cellular processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids, thereby impacting cell proliferation and survival. Additionally, it may modulate pathways associated with cancer cell growth through inhibition of pantothenate kinase .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism likely involves disruption of bacterial metabolic pathways by targeting essential enzymes.
Anticancer Activity
A study focused on the compound's anticancer properties revealed that it exhibits significant cytotoxicity against several cancer cell lines. For example, it showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . These findings support its potential use in cancer therapy.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of the compound indicate its ability to modulate neurogenic pathways. It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), which are critical targets in neurodegenerative disease therapies. This interaction could lead to protective effects against neuronal damage.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydroquinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Dioxine Formation : The benzo[b][1,4]dioxine structure is constructed through oxidative coupling methods.
These synthetic routes often require controlling reaction conditions to maximize yield and purity.
Summary Table of Biological Activities
| Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 μM | DHFR inhibition |
| Anticancer | T47D (Breast Cancer) | 27.3 μM | Pantothenate kinase modulation |
| Antimicrobial | Various Bacterial Strains | Variable | Disruption of metabolic pathways |
| Neuroprotective | Neuronal Cell Lines | Not quantified | GPCR modulation |
Comparison with Similar Compounds
Structural Similarity Analysis
Computational similarity metrics, such as Tanimoto and Dice coefficients, are critical for evaluating structural analogs. These measures compare molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) to quantify overlap in functional groups and ring systems . For example:
Key Observations :
- The compound N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-3-pyridinecarboxamide () shares the highest structural similarity (Tanimoto = 0.78) due to its fused quinazoline and heterocyclic carboxamide groups.
- Thienopyrimidine derivatives (e.g., 1049791-51-6, ) exhibit moderate similarity, driven by their bicyclic aromatic systems but divergent substituents .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data reveals that compounds with structural similarities often target overlapping pathways. For instance:
- Tetrahydroquinazoline-containing analogs (e.g., ) frequently inhibit kinases (e.g., EGFR, VEGFR) due to their ability to occupy ATP-binding pockets .
- Benzodioxine-carboxamide derivatives (e.g., 1060802-02-9, ) show affinity for G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, likely due to their planar aromatic systems and hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
